3-Phenyldihydro-2H-pyran-4(3H)-one
Overview
Description
3-Phenyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings, and the presence of a phenyl group at the third position and a ketone group at the fourth position makes this compound particularly interesting for various chemical reactions and applications.
Scientific Research Applications
3-Phenyldihydro-2H-pyran-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
Target of Action
The primary targets of 3-Phenyldihydro-2H-pyran-4(3H)-one are currently unknown. This compound is a relatively new subject of study, and its specific interactions with biological targets are still being investigated .
Mode of Action
The mode of action of This compound It is believed to interact with its targets through a radical approach
Biochemical Pathways
The biochemical pathways affected by This compound It’s suggested that this compound might be involved in the protodeboronation of alkyl boronic esters . The downstream effects of these interactions on cellular processes are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyldihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenylacetaldehyde with 1,3-dicarbonyl compounds in the presence of a catalyst can yield the desired pyran derivative. Another method involves the use of Grubbs’ catalysts for olefin metathesis followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as molecular iodine or titanocene complexes are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the phenyl group.
2,3-Dihydrofuran: A related compound with a five-membered ring.
Tetrahydropyran: A fully saturated pyran derivative.
Uniqueness
3-Phenyldihydro-2H-pyran-4(3H)-one is unique due to the presence of both a phenyl group and a ketone group, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
IUPAC Name |
3-phenyloxan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJKNSUIDXBFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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